2-(Difluoromethyl)-4-(trifluoromethyl)benzoicacid
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Overview
Description
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid is an organic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-based catalysts and novel difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl and difluoromethyl groups to less fluorinated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the difluoromethyl group, making it less versatile in certain chemical reactions.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can lead to different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Features a single fluorine atom in addition to the trifluoromethyl group, offering distinct chemical properties.
Uniqueness
This dual fluorination enhances its utility in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H5F5O2 |
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Molecular Weight |
240.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)6-3-4(9(12,13)14)1-2-5(6)8(15)16/h1-3,7H,(H,15,16) |
InChI Key |
SPOZFXIDNYCHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(=O)O |
Origin of Product |
United States |
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